molecular formula C9H18N2O3S B7158547 N-[1-(oxolan-3-yl)pyrrolidin-3-yl]methanesulfonamide

N-[1-(oxolan-3-yl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B7158547
M. Wt: 234.32 g/mol
InChI Key: IYRVQMCFSWSPQL-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yl)pyrrolidin-3-yl]methanesulfonamide is a compound that features a pyrrolidine ring and an oxolane ring, connected via a methanesulfonamide group

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-15(12,13)10-8-2-4-11(6-8)9-3-5-14-7-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRVQMCFSWSPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(C1)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)pyrrolidin-3-yl]methanesulfonamide typically involves the formation of the pyrrolidine ring followed by the introduction of the oxolane ring and the methanesulfonamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions . The oxolane ring is then introduced via a nucleophilic substitution reaction, and the methanesulfonamide group is added through sulfonamide formation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[1-(oxolan-3-yl)pyrrolidin-3-yl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and oxolane derivatives, such as pyrrolidine-2-one and oxolane-2-carboxylic acid .

Uniqueness

N-[1-(oxolan-3-yl)pyrrolidin-3-yl]methanesulfonamide is unique due to its combination of a pyrrolidine ring, an oxolane ring, and a methanesulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

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